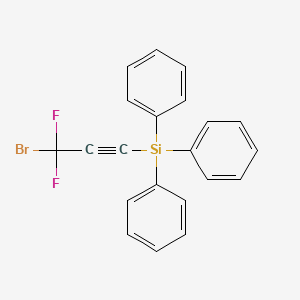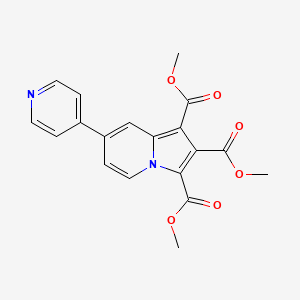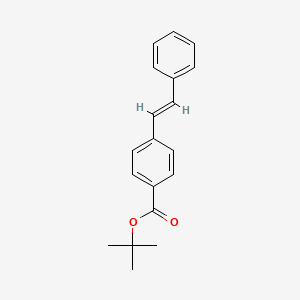![molecular formula C35H50BrN3O2 B14186246 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide CAS No. 866038-26-8](/img/structure/B14186246.png)
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium ion linked to a phenylazo group through a hexyl chain, with a dodecyloxy substituent on the phenyl ring. The presence of the diazenyl group (N=N) imparts interesting photochemical properties, making it a subject of interest in materials science and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide typically involves multiple steps:
Synthesis of 4-(dodecyloxy)aniline: This step involves the reaction of dodecyl bromide with aniline in the presence of a base such as potassium carbonate.
Diazotization: The 4-(dodecyloxy)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with 4-hydroxyphenylhexyl ether to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with pyridine and bromine to form the pyridinium bromide salt
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different salts
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or sodium acetate in aqueous or alcoholic solution
Major Products
Oxidation: Cleavage products of the azo bond, typically forming phenols and nitroso compounds.
Reduction: Corresponding amines from the reduction of the azo group.
Substitution: Various salts depending on the nucleophile used
Scientific Research Applications
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique photochemical properties
Mechanism of Action
The mechanism of action of 1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide involves the absorption of light, leading to the isomerization of the azo group from the trans to the cis configuration. This photoisomerization can induce changes in the molecular structure and properties, making it useful in applications such as molecular switches and sensors. The compound can also interact with biological molecules, generating reactive oxygen species that can damage cellular components, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)phenylazo compounds: These compounds share the dodecyloxy and phenylazo groups but differ in the substituents on the phenyl ring.
Pyridinium salts: Compounds with a pyridinium ion but different substituents on the nitrogen atom.
Azobenzene derivatives: Compounds with the azobenzene core structure but varying alkyl or aryl substituents
Uniqueness
1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide is unique due to its combination of a pyridinium ion, a phenylazo group, and a dodecyloxy substituent.
Properties
CAS No. |
866038-26-8 |
|---|---|
Molecular Formula |
C35H50BrN3O2 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(4-dodecoxyphenyl)-[4-(6-pyridin-1-ium-1-ylhexoxy)phenyl]diazene;bromide |
InChI |
InChI=1S/C35H50N3O2.BrH/c1-2-3-4-5-6-7-8-9-11-17-30-39-34-23-19-32(20-24-34)36-37-33-21-25-35(26-22-33)40-31-18-12-10-14-27-38-28-15-13-16-29-38;/h13,15-16,19-26,28-29H,2-12,14,17-18,27,30-31H2,1H3;1H/q+1;/p-1 |
InChI Key |
YKHHBGIJLIZMBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCC[N+]3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)




![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)


![(1S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B14186213.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14186218.png)
![9-{[4-(Decyloxy)phenyl]ethynyl}anthracene](/img/structure/B14186220.png)

![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
